Cas no 2138094-52-5 (2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride)

2-Cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride is a reactive sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features—the electron-withdrawing cyano and nitro groups—enhance its reactivity, making it valuable for constructing complex heterocyclic compounds. The sulfonyl chloride moiety facilitates nucleophilic substitution reactions, enabling efficient derivatization with amines, alcohols, or thiols. This compound is particularly useful in pharmaceutical and agrochemical research for introducing the benzothiophene scaffold into target molecules. Its high purity and stability under controlled conditions ensure consistent performance in synthetic applications. Proper handling is essential due to its moisture sensitivity and potential irritancy.
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride structure
2138094-52-5 structure
商品名:2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
CAS番号:2138094-52-5
MF:C9H3ClN2O4S2
メガワット:302.714118242264
CID:6025932
PubChem ID:165869300

2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
    • EN300-1137356
    • 2138094-52-5
    • インチ: 1S/C9H3ClN2O4S2/c10-18(15,16)9-6-2-1-5(12(13)14)3-7(6)17-8(9)4-11/h1-3H
    • InChIKey: CYGCNVLOHJAEOR-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1=C(C#N)SC2C=C(C=CC1=2)[N+](=O)[O-])(=O)=O

計算された属性

  • せいみつぶんしりょう: 301.9222766g/mol
  • どういたいしつりょう: 301.9222766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 503
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 140Ų

2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1137356-0.25g
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
2138094-52-5 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1137356-5g
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
2138094-52-5 95%
5g
$2110.0 2023-10-26
Enamine
EN300-1137356-1.0g
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
2138094-52-5
1g
$728.0 2023-05-26
Enamine
EN300-1137356-0.1g
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
2138094-52-5 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1137356-10.0g
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
2138094-52-5
10g
$3131.0 2023-05-26
Enamine
EN300-1137356-2.5g
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
2138094-52-5 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1137356-5.0g
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
2138094-52-5
5g
$2110.0 2023-05-26
Enamine
EN300-1137356-1g
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
2138094-52-5 95%
1g
$728.0 2023-10-26
Enamine
EN300-1137356-10g
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
2138094-52-5 95%
10g
$3131.0 2023-10-26
Enamine
EN300-1137356-0.05g
2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride
2138094-52-5 95%
0.05g
$612.0 2023-10-26

2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride 関連文献

2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chlorideに関する追加情報

2-Cyano-6-Nitro-1-Benzothiophene-3-Sulfonyl Chloride (CAS No. 2138094-52-5)

2-Cyano-6-Nitro-1-Benzothiophene-3-Sulfonyl Chloride is a highly specialized organic compound with the CAS registry number 2138094-52-5. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of a cyano group (-CN) at position 2 and a nitro group (-NO₂) at position 6, along with a sulfonyl chloride group (-SO₂Cl) at position 3, makes this molecule unique and highly functionalized. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in various research and industrial applications.

The benzothiophene core of this compound is known for its aromatic stability and versatility in chemical reactions. The cyano group introduces electron-withdrawing effects, enhancing the reactivity of the molecule. Similarly, the nitro group further increases the electron deficiency of the aromatic ring, making it more susceptible to nucleophilic attacks. The sulfonyl chloride group is highly reactive and commonly used as an electrophilic reagent in organic synthesis, particularly for sulfonation reactions. This combination of functional groups makes 2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride a versatile building block in organic chemistry.

Recent studies have highlighted the potential of this compound in drug discovery and materials science. For instance, researchers have explored its role as a precursor for synthesizing bioactive molecules with potential anti-cancer and anti-inflammatory properties. The benzothiophene framework has been shown to exhibit significant biological activity, and the addition of electron-withdrawing groups like cyano and nitro further enhances its pharmacological profile. Additionally, this compound has been utilized in the development of advanced materials, such as high-performance polymers and optoelectronic devices, due to its unique electronic properties.

In terms of synthesis, 2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride can be prepared through a multi-step process involving nucleophilic aromatic substitution and oxidation reactions. The synthesis typically begins with the preparation of the benzothiophene core, followed by the introduction of substituents at specific positions. The sulfonyl chloride group is often introduced via sulfonation using chlorosulfonic acid or other suitable reagents. This compound's synthesis requires precise control over reaction conditions to ensure high yield and purity.

The chemical stability of 2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride is influenced by its functional groups. The sulfonyl chloride group is particularly reactive and can hydrolyze in the presence of water or undergo nucleophilic substitution reactions with amines, alcohols, or other nucleophiles. Its reactivity makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecules with tailored functionalities.

From an environmental perspective, understanding the behavior of this compound is crucial for its safe handling and disposal. Studies have shown that benzothiophenes and their derivatives can undergo biodegradation under specific environmental conditions. However, the presence of electron-withdrawing groups like cyano and nitro may influence their biodegradation rates and toxicity profiles. Further research is needed to fully understand its environmental impact and develop sustainable practices for its use.

In conclusion, 2-cyano-6-nitro-1-benzothiophene-3-sulfonyl chloride (CAS No. 2138094-52-5) is a highly functionalized compound with significant potential in various fields of chemistry and materials science. Its unique combination of functional groups provides opportunities for innovative applications in drug discovery, polymer chemistry, and optoelectronics. As research continues to uncover new possibilities for this compound, it remains an essential tool for advancing modern chemical science.

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